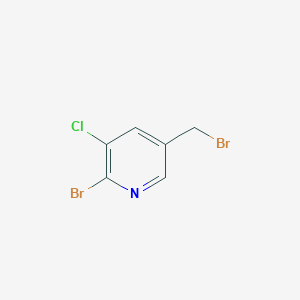

2-Bromo-5-(bromomethyl)-3-chloropyridine

Description

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-3-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNQWIWQZVUGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Bromomethyl 3 Chloropyridine

Regioselective Halogenation and Bromomethylation Strategies

Achieving the specific 2-bromo, 3-chloro, 5-bromomethyl substitution pattern on the pyridine (B92270) ring necessitates a carefully orchestrated sequence of reactions that control the position of each functional group.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. ingentaconnect.com The strategy relies on a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org In the context of pyridine synthesis, existing substituents like a chloro group can act as a DMG. For instance, the reaction of 2-chloropyridine (B119429) with lithium diisopropylamide (LDA) results in exclusive lithiation at the C-3 position due to the directing effect of the chlorine atom. acs.orgnih.gov This lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂) to introduce a bromine atom at the 3-position. However, achieving the 2-bromo-3-chloro pattern often requires more nuanced approaches.

The "halogen dance" reaction is another sophisticated tool, describing the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. eurekaselect.comclockss.org This rearrangement typically occurs when a halopyridine is treated with a strong base like LDA, proceeding through a series of deprotonation and metal-halogen exchange steps. ingentaconnect.comacs.org It is conceivable to devise a synthetic route where a DoM reaction is combined with a halogen dance sequence. For example, a suitably substituted iodopyridine could undergo a DoM-halogen dance process to furnish a highly functionalized, polysubstituted pyridine intermediate that could lead to the desired 2-bromo-3-chloro arrangement. acs.org These pathways offer elegant solutions for creating substitution patterns that are difficult to access through conventional electrophilic substitution. clockss.orgresearchgate.net

The introduction of the bromomethyl group at the 5-position is typically achieved through the radical bromination of a precursor methylpyridine (picoline). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known as the Wohl-Ziegler bromination. daneshyari.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation, and is usually conducted in a nonpolar solvent like carbon tetrachloride (CCl₄). daneshyari.comgoogle.com

The regioselectivity of this reaction on substituted picolines is influenced by the electronic effects of the other substituents on the ring. The electron-deficient nature of the pyridine ring, particularly the inductive deactivation by the nitrogen atom, affects the stability of the benzylic radical intermediate. daneshyari.com For a precursor like 2-bromo-3-chloro-5-methylpyridine (B1280509), the radical bromination would selectively occur at the methyl group, as the pyridine ring itself is deactivated towards radical attack. Careful control of stoichiometry is crucial to prevent over-bromination, which can lead to the formation of dibromo- or tribromomethyl derivatives. daneshyari.com

A practical and common approach to synthesizing 2-Bromo-5-(bromomethyl)-3-chloropyridine involves a multi-step sequence where the halogen and bromomethyl groups are introduced sequentially. A plausible synthetic route could start from a readily available precursor like 3-chloro-5-methylpyridine.

Diazotization and Bromination: One established method for introducing a bromine atom at the 2-position of a pyridine ring is through a Sandmeyer-type reaction. Starting with 2-amino-3-chloro-5-methylpyridine, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) forms a diazonium salt. Subsequent reaction with a bromine source, such as cuprous bromide (CuBr), would install the bromine atom at the C-2 position, yielding 2-bromo-3-chloro-5-methylpyridine. A similar diazotization-bromination sequence is used to synthesize 2-bromo-5-chloropyridine (B189627) from 2-amino-5-chloropyridine. chemicalbook.com

Radical Bromination: The resulting 2-bromo-3-chloro-5-methylpyridine intermediate would then undergo controlled radical bromination as described previously. Reaction with one equivalent of NBS in the presence of a radical initiator would convert the methyl group into a bromomethyl group, affording the final target compound.

This sequential approach allows for the unambiguous construction of the desired molecule by introducing each functional group in a controlled manner, leveraging well-understood and reliable chemical transformations.

Transition Metal-Catalyzed Cross-Coupling Protocols

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halopyridines are excellent substrates for these transformations. libretexts.org The carbon-halogen bonds on the this compound scaffold serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility.

Palladium-catalyzed reactions are among the most powerful tools for functionalizing aryl and heteroaryl halides. libretexts.orgmdpi.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (organotin reagents), Negishi (organozinc reagents), and Buchwald-Hartwig amination (amines) enable the connection of the pyridine core to a vast array of other molecular fragments. libretexts.orgnih.gov The target molecule, possessing two different C(sp²)-halogen bonds (C-Br at C2, C-Cl at C3) and one C(sp³)-halogen bond (C-Br in the bromomethyl group), offers opportunities for selective and sequential couplings based on the differential reactivity of these bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid. libretexts.orgtcichemicals.com A key advantage of this reaction is its tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents. libretexts.org

In the case of this compound, the Suzuki-Miyaura reaction can be used for regioselective arylation. The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the order: I > Br > OTf > Cl. libretexts.org Therefore, the C2-Br bond is expected to be significantly more reactive than the C3-Cl bond under typical Suzuki conditions. This allows for the selective arylation at the 2-position while leaving the chlorine atom at the 3-position and the bromomethyl group at the 5-position intact for subsequent transformations.

A typical reaction would involve treating the pyridine substrate with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃) in a suitable solvent system such as a mixture of 1,4-dioxane (B91453) and water. nih.govmdpi.com The reaction's scope is broad, allowing for the introduction of various substituted aryl and heteroaryl groups. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This table illustrates the expected outcome of the Suzuki-Miyaura reaction at the C2 position, based on established principles of reactivity. The bromomethyl and chloro groups are expected to remain unchanged under these conditions.

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Product (2-Aryl-5-(bromomethyl)-3-chloropyridine) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-(Bromomethyl)-3-chloro-2-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(Bromomethyl)-3-chloro-2-(4-methoxyphenyl)pyridine |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-(Bromomethyl)-3-chloro-2-(3-fluorophenyl)pyridine |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 5-(Bromomethyl)-3-chloro-2-(thiophen-2-yl)pyridine |

Palladium-Catalyzed Reactions for C–C and C–N Bond Formation

Heck and Sonogashira Coupling Adaptations

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and their application to halo-pyridines has been extensively studied. For a substrate like this compound, these reactions are anticipated to proceed with high chemoselectivity at the C2-bromo position, as the oxidative addition of palladium(0) is significantly more favorable at a C(sp²)-Br bond than a C(sp²)-Cl bond, and follows established reactivity patterns for dihalopyridines where the position alpha to the nitrogen is most reactive. nih.gov

The Heck reaction , which couples aryl halides with alkenes, can be adapted for this pyridine scaffold. wikipedia.orgorganic-chemistry.org Utilizing a palladium catalyst such as palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand and a suitable base, the C2-bromo position can be selectively coupled with various alkenes to introduce vinyl groups. beilstein-journals.orgresearchgate.net

The Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, is another highly selective transformation. scirp.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst (e.g., CuI). soton.ac.uk Studies on 2-bromo-5-nitropyridine (B18158) and 5-bromo-2-chloro-3-fluoropyridine (B1227324) have demonstrated successful and selective Sonogashira couplings at the bromine-bearing carbon, indicating that the same regioselectivity can be expected for this compound. researchgate.netresearchgate.net This allows for the introduction of diverse alkynyl moieties at the C2 position, which are valuable handles for further synthetic elaboration. rsc.org

Below is a table summarizing typical conditions for Heck and Sonogashira reactions on related bromopyridine substrates.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck | Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂, SPO Ligand | K₂CO₃ / DMF | Excellent | beilstein-journals.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | ~90% | scirp.org |

| Sonogashira | 2-Bromo-5-nitropyridine | Terminal Acetylenes | Pd Catalyst | Not Specified | Good | researchgate.net |

| Sonogashira | 5-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N / THF | High | soton.ac.uk |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds from aryl halides and amines. wikipedia.org This methodology is highly relevant for modifying this compound, again with the reaction expected to occur selectively at the C2-bromo position. Research on the amination of 2,5-dihalopyridines and 5-bromo-2-chloropyridines has established that palladium catalysts paired with specialized bulky phosphine ligands (such as Xantphos) can achieve high chemoselectivity for C-Br bond activation over C-Cl bonds. researchgate.net

This selectivity allows for the introduction of a wide range of primary and secondary amines, including alkylamines, anilines, and various heteroarylamines, at the C2 position of the pyridine ring. researchgate.netnih.gov The choice of ligand, base (typically a strong, non-nucleophilic base like sodium tert-butoxide), and solvent is critical for achieving high yields and preventing side reactions. nih.gov The resulting 2-amino-5-(bromomethyl)-3-chloropyridine derivatives are valuable intermediates for building more complex molecular architectures.

The following table presents representative catalyst systems and outcomes for the Buchwald-Hartwig amination of analogous bromopyridines.

| Substrate Example | Amine Partner | Catalyst System (Pd Source + Ligand) | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ + dppp | NaOtBu | 55-98% | researchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | Pd₂(dba)₃ + Xantphos | Not Specified | Exclusive Bromide Substitution | researchgate.net |

| Unprotected Bromoimidazoles | Anilines, Alkylamines | Pd precatalyst + tBuBrettPhos | Not Specified | Good | nih.gov |

Nickel-Catalyzed Reductive Coupling and Alkylation

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional methods, enabling the coupling of two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reductant (e.g., zinc or manganese powder). orgsyn.org For this compound, this methodology presents unique possibilities. The molecule itself contains two distinct electrophilic sites: an aryl bromide (C2-Br) and a benzylic-type bromide (-CH₂Br).

This duality allows for two main strategies:

Intermolecular Coupling: The C2-Br position can be selectively coupled with a different, external alkyl halide. This typically involves a nickel catalyst, a bipyridine or phenanthroline-type ligand, and a metallic reductant. nih.gov

Intramolecular Coupling: Under specific conditions, an intramolecular reductive coupling could potentially be induced, though this would be a more challenging transformation to achieve selectively.

The more common application would be the intermolecular coupling, where the higher reactivity of the C(sp²)-Br bond towards nickel-catalyzed oxidative addition would favor functionalization at the C2 position, leaving the bromomethyl group intact for subsequent reactions. nih.gov This approach is particularly valuable for introducing alkyl chains that are difficult to incorporate using traditional organometallic reagents due to functional group incompatibility. acs.org

Organozinc and Organomanganese Reagent-Mediated Transformations

The formation of organometallic reagents is a classic strategy for activating organic halides. While Grignard or organolithium reagents can be difficult to prepare from functionalized pyridines due to instability, organozinc and organomanganese reagents offer a milder and more functional-group-tolerant alternative. sigmaaldrich.com

Specifically, highly activated zinc, known as Rieke® Zinc, can directly insert into the C-Br bond of bromopyridines to form stable pyridylzinc reagents. nih.gov This oxidative addition is expected to occur chemoselectively at the more reactive C2-bromo position of this compound. The process involves treating the halo-pyridine with activated zinc powder, typically in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting organozinc halide (Ar-ZnBr) can be generated in situ and used immediately in subsequent reactions. Similar transformations can be achieved using activated manganese.

Once the pyridyl organozinc or organomanganese reagent is formed at the C2 position, it can be coupled with a wide array of electrophiles. This two-step, one-pot sequence is a powerful tool for diversification. Common applications include:

Negishi Coupling: The in-situ generated pyridylzinc reagent can be coupled with other aryl or vinyl halides in the presence of a palladium or nickel catalyst to form biaryl structures. nih.gov

Acylation: Pyridylzinc reagents react readily with acyl chlorides, often without the need for a transition metal catalyst, to produce valuable pyridyl ketones. nih.gov

This methodology offers a robust route to functionalize the C2 position, complementing the direct cross-coupling strategies and expanding the range of accessible derivatives.

The table below shows examples of coupling reactions involving pyridylzinc reagents formed from related bromopyridines.

| Organometallic Source | Electrophile | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | Benzoyl Chlorides | None | Pyridyl Ketones | Moderate | nih.gov |

| 2-Pyridylzinc bromide | Aryl Iodides | Pd(PPh₃)₄ | Biaryls (Negishi) | Good | nih.gov |

| Solid Arylzinc Pivalate | Aryl Iodide | Pd(dba)₂ + DavePhos | Arylated Enolate | 90% | uni-muenchen.de |

| 3-Pyridylzinc pivalate | Ethyl 4-bromobenzoate | Pd(OAc)₂ + SPhos | Biaryl Ester | 90% | orgsyn.org |

Metal-Free and Environmentally Benign Synthetic Innovations

While transition-metal catalysis is dominant in pyridine functionalization, there is growing interest in developing metal-free and more environmentally benign alternatives. jiaolei.group For a molecule like this compound, these strategies could offer novel reaction pathways.

Approaches relevant to this scaffold include:

Nucleophilic Aromatic Substitution (SₙAr): The inherent electron-deficient nature of the pyridine ring, exacerbated by the electronegative halogen substituents, can make it susceptible to SₙAr reactions under certain conditions, particularly at the C2 position. While less common for bromides than for more activating groups, this pathway could be exploited with highly potent nucleophiles.

Radical Reactions: Metal-free radical functionalization provides another avenue. This can involve radical addition reactions to the pyridine ring or radical-radical coupling processes. jiaolei.group For instance, photoredox catalysis could potentially be used to generate radicals that react with the pyridine core, although controlling regioselectivity on a polyhalogenated system would be a significant challenge.

C-H Functionalization: While the target molecule is halogenated, metal-free C-H functionalization strategies are rapidly advancing for pyridine systems in general. nih.govbeilstein-journals.org These methods could be applied to derivatives of the target compound after the halogens have been replaced, offering late-stage modification possibilities without the need for transition metals.

These innovative methods, while perhaps less predictable than their metal-catalyzed counterparts for this specific substrate, represent an important frontier in sustainable chemical synthesis.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov The application of microwave irradiation to the synthesis of this compound can be envisioned for two key transformations: the bromination of the pyridine ring and the subsequent side-chain bromination of a methyl group.

Optimization of microwave-assisted reactions involves the systematic variation of parameters such as temperature, reaction time, solvent, and microwave power to achieve the desired outcome with high efficiency and selectivity. For the bromination of a substituted pyridine, microwave heating can significantly reduce reaction times compared to conventional heating methods. nih.gov The choice of solvent is crucial, with polar solvents often being more efficient at absorbing microwave energy. organic-chemistry.org

A plausible microwave-assisted approach to the bromomethyl functionality would involve the radical bromination of a precursor such as 2-bromo-3-chloro-5-methylpyridine. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. Microwave irradiation can facilitate the decomposition of the initiator and accelerate the radical chain reaction. An environmentally friendly approach for benzylic brominations has been developed using diethyl carbonate as a solvent under microwave irradiation, which could be adapted for this synthesis. rsc.orgscilit.com

The optimization of such a reaction would involve creating a matrix of experiments to test different conditions. A hypothetical optimization table is presented below:

| Entry | Precursor | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 2-bromo-3-chloro-5-methylpyridine | NBS (1.1 eq) | AIBN (0.1 eq) | CCl4 | 80 | 30 | Low |

| 2 | 2-bromo-3-chloro-5-methylpyridine | NBS (1.1 eq) | AIBN (0.1 eq) | Diethyl Carbonate | 100 | 15 | Moderate |

| 3 | 2-bromo-3-chloro-5-methylpyridine | NBS (1.1 eq) | AIBN (0.1 eq) | Diethyl Carbonate | 120 | 10 | High |

| 4 | 2-bromo-3-chloro-5-methylpyridine | NBS (1.1 eq) | Benzoyl Peroxide (0.1 eq) | Diethyl Carbonate | 120 | 10 | Moderate |

This table is illustrative and based on general principles of microwave-assisted radical bromination.

Aqueous Phase and Solid-State Synthetic Approaches

Aqueous Phase Synthesis:

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. While the solubility of many organic compounds in water is limited, the development of phase-transfer catalysts and surfactants has expanded the scope of aqueous-phase synthesis. For the synthesis of pyridine derivatives, multicomponent reactions in aqueous media have been reported. rsc.org A potential aqueous approach for a step in the synthesis of the target molecule could involve a nucleophilic substitution on the pyridine ring, where the polarity of water could stabilize charged intermediates. However, for radical reactions such as side-chain bromination, the use of aqueous media is less common, though not impossible, with specialized initiating systems.

Solid-State Synthesis:

Solid-state synthesis, performed in the absence of a solvent, offers advantages such as reduced waste, simplified purification, and in some cases, unique reactivity and selectivity. researchgate.net Solid-phase organic synthesis (SPOS) on polymeric supports has also been utilized for the preparation of pyridine libraries. acs.orgacs.orgdaneshyari.com A potential solid-phase synthesis of this compound could involve attaching a suitable pyridine precursor to a solid support, carrying out the necessary chemical transformations (e.g., halogenation, side-chain modification), and then cleaving the final product from the resin. This approach allows for easy purification by simple filtration and washing of the resin-bound intermediates.

A hypothetical reaction on a solid support could be envisioned as follows:

| Step | Reaction | Reagents and Conditions |

| 1 | Attachment to Resin | 2-hydroxy-3-chloro-5-methylpyridine, Merrifield resin, base |

| 2 | Bromination | PBr3/POBr3 |

| 3 | Side-chain Bromination | NBS, AIBN, heat |

| 4 | Cleavage | Trifluoroacetic acid |

This table represents a conceptual solid-phase synthetic route.

Novel Precursor-Based and Multi-Component Synthesis

Derivatization from Readily Available Halopyridines

A practical approach to the synthesis of this compound is the derivatization of a commercially available or readily synthesized halopyridine. A logical precursor would be 2-bromo-3-chloro-5-methylpyridine. chemimpex.comtcichemicals.comnih.gov The key transformation would be the selective bromination of the methyl group at the 5-position. This is typically achieved through a free-radical bromination reaction.

The reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as AIBN or benzoyl peroxide. The reaction is usually performed in a non-polar solvent like carbon tetrachloride (CCl4) or a more environmentally friendly alternative like diethyl carbonate, under thermal or photochemical initiation. rsc.orgscilit.com The benzylic position of the methyl group is susceptible to radical attack, leading to the formation of the desired bromomethyl derivative.

A typical reaction protocol would involve refluxing a solution of 2-bromo-3-chloro-5-methylpyridine with NBS and a catalytic amount of AIBN. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the succinimide (B58015) byproduct is filtered off, and the product is isolated and purified.

Table of Reagents for Side-Chain Bromination:

| Reagent | Role |

| 2-bromo-3-chloro-5-methylpyridine | Starting Material |

| N-Bromosuccinimide (NBS) | Bromine Source |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Diethyl Carbonate | Solvent |

Exploitation of Diazo Chemistry (e.g., Sandmeyer-type Reactions)

The Sandmeyer reaction is a powerful method for the introduction of a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. youtube.comlibretexts.orgyoutube.com This methodology can be effectively employed in the synthesis of the target compound, starting from an appropriately substituted aminopyridine.

A plausible synthetic route could commence with 2-amino-3-chloro-5-methylpyridine. This precursor could be subjected to a Sandmeyer reaction to introduce the bromine atom at the 2-position. The process involves two main steps:

Diazotization: The amino group is converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C). lkouniv.ac.in

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. chemicalbook.comresearchgate.net

The reaction conditions, particularly the temperature and the concentration of reagents, need to be carefully controlled to avoid side reactions, such as the formation of pyridone byproducts or undesired halogen exchange. researchgate.net Following the successful synthesis of 2-bromo-3-chloro-5-methylpyridine, the final bromomethylation step can be carried out as described in the previous section.

Summary of a Sandmeyer Reaction-based Synthesis:

| Step | Starting Material | Key Reagents | Product |

| 1 | 2-amino-3-chloro-5-methylpyridine | NaNO2, HBr | 3-chloro-5-methylpyridine-2-diazonium bromide |

| 2 | 3-chloro-5-methylpyridine-2-diazonium bromide | CuBr | 2-bromo-3-chloro-5-methylpyridine |

| 3 | 2-bromo-3-chloro-5-methylpyridine | NBS, AIBN | This compound |

This table outlines a potential synthetic sequence utilizing a Sandmeyer reaction.

Mechanistic Organic Chemistry Investigations of 2 Bromo 5 Bromomethyl 3 Chloropyridine Reactivity

Elucidation of Functional Group Transformation Pathways

The chemical behavior of 2-Bromo-5-(bromomethyl)-3-chloropyridine is dominated by two principal reaction types: nucleophilic substitution at the benzylic-like bromomethyl carbon and electrophilic substitution on the electron-deficient pyridine (B92270) ring.

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromomethyl group at the 5-position of the pyridine ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzyl (B1604629) bromide, where the carbon atom is activated towards substitution. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. libretexts.orgmasterorganicchemistry.com

The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. libretexts.org The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature.

Thermodynamically, these reactions are typically favorable when a stronger bond is formed between the nucleophile and the carbon atom than the carbon-bromine bond that is broken. The stability of the leaving group also plays a crucial role; bromide is an excellent leaving group due to its low basicity and high polarizability, which helps to stabilize the developing negative charge in the transition state. libretexts.orgpressbooks.pub

Below is a representative table illustrating the expected relative rates of reaction with various nucleophiles, based on established principles of nucleophilicity.

| Nucleophile | Formula | Solvent | Expected Relative Rate |

| Methoxide | CH₃O⁻ | Methanol | High |

| Cyanide | CN⁻ | DMSO | High |

| Azide | N₃⁻ | Acetone/Water | Moderate |

| Ammonia | NH₃ | Ethanol | Moderate |

| Water | H₂O | Water | Low |

This table is illustrative and based on general principles of SN2 reactions. Actual rates would need to be determined experimentally.

A wide array of nucleophiles can be employed to displace the bromide at the bromomethyl position. These include oxygen nucleophiles (alkoxides, carboxylates), nitrogen nucleophiles (amines, amides, azide), sulfur nucleophiles (thiolates), and carbon nucleophiles (cyanide, enolates). The choice of nucleophile allows for the introduction of diverse functional groups, making this compound a valuable synthetic intermediate.

The nature of the leaving group significantly impacts the reaction rate. The leaving group ability of halogens in SN2 reactions generally follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pubnih.govmdpi.com This is attributed to the strength of the carbon-halogen bond and the stability of the halide anion. Since bromide is a very good leaving group, the substitution reactions at the bromomethyl site proceed efficiently. libretexts.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.org Reactions typically require harsh conditions. quora.compearson.com The nitrogen atom makes the positions ortho and para to it (positions 2, 4, and 6) particularly electron-deficient. Consequently, electrophilic attack is generally directed to the meta positions (3 and 5). quora.comquora.com

In this compound, the regioselectivity of electrophilic substitution is governed by the combined directing effects of the existing substituents: the 2-bromo group, the 3-chloro group, and the 5-bromomethyl group, as well as the pyridine nitrogen itself.

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the 3 and 5 positions.

2-Bromo and 3-Chloro Groups: These are deactivating, electron-withdrawing groups that direct incoming electrophiles to the ortho and para positions relative to themselves. However, in the context of the highly deactivated pyridine ring, their influence is complex. The chloro substituent is electron-withdrawing by induction but can be electron-donating by resonance. nih.gov

5-Bromomethyl Group: This group is weakly deactivating due to the inductive effect of the bromine atom.

Considering these factors, the only available position on the ring is C-4. The positions C-2, C-3, and C-5 are already substituted. Position C-6 is ortho to the deactivating nitrogen and para to the 3-chloro group, making it highly deactivated. Therefore, electrophilic substitution, if it occurs, is most likely to proceed at the C-4 position, which is meta to the nitrogen and ortho to both the 3-chloro and 5-bromomethyl groups. The directing effects of the halogen substituents would also favor this position.

The conditions for electrophilic aromatic substitution on this highly substituted and deactivated pyridine ring would need to be carefully optimized to achieve any significant conversion. The choice of electrophile, catalyst, solvent, and temperature will all play a critical role in determining the product distribution. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, are often necessary for EAS reactions on deactivated pyridines. chemrxiv.org

Below is a hypothetical table outlining potential reaction conditions and their expected impact on the selectivity of an electrophilic bromination reaction.

| Electrophile/Catalyst | Solvent | Temperature | Expected Major Product |

| Br₂ / FeBr₃ | Dichloromethane | 25 °C | Low to no reaction |

| Br₂ / Oleum | Sulfuric Acid | 100 °C | 2,4-Dibromo-5-(bromomethyl)-3-chloropyridine |

| N-Bromosuccinimide / H₂SO₄ | Acetic Acid | 80 °C | 2,4-Dibromo-5-(bromomethyl)-3-chloropyridine |

This table is speculative and intended to illustrate the influence of reaction conditions. Actual outcomes would require experimental verification.

Mechanistic Insights into Halogen Cross-Coupling Dynamics

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule such as this compound, which possesses three potential reaction sites for such couplings (the C2-Br, C3-Cl, and C5-CH2Br bonds), the dynamics of these reactions would be of significant interest. However, specific mechanistic studies elucidating these dynamics for this compound have not been reported.

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves the key steps of oxidative addition and reductive elimination. illinois.edu In the context of this compound, the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to a Pd(0) center would be a critical factor in determining the regioselectivity of the reaction. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition. mit.edu The bromomethyl group presents another reactive site, susceptible to both oxidative addition and nucleophilic substitution.

A hypothetical catalytic cycle for a Suzuki-Miyaura coupling at the C2-Br position is depicted below:

Oxidative Addition: The active Pd(0) catalyst would likely insert into the C2-Br bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent would then transfer its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium would couple and be eliminated, regenerating the Pd(0) catalyst and forming the desired product.

While this represents a plausible pathway, the lack of experimental data means that the relative rates of these steps and potential competing pathways for this compound are unknown.

The choice of ligand in a palladium-catalyzed cross-coupling reaction is crucial for controlling the reactivity, stability, and selectivity of the catalyst. Different ligands can influence the electron density at the metal center, the steric environment around it, and the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of less reactive aryl chlorides.

In the absence of specific studies on this compound, one can only speculate on the optimal ligand system. A systematic study would be required to determine the ligand that provides the best balance of reactivity and selectivity for this trifunctional substrate.

Reaction Kinetics and Transition State Analysis

A thorough understanding of a reaction mechanism requires knowledge of its kinetics and the energetics of its transition states. For this compound, no kinetic studies or transition state analyses have been published. Such studies would provide valuable information on the rate-determining steps of its reactions and the factors that influence its reactivity.

For example, kinetic studies of nucleophilic substitution at the bromomethyl group could help to quantify its reactivity and provide insight into the reaction mechanism (e.g., SN1 vs. SN2). Computational chemistry could be a powerful tool to model the transition states of various potential reactions and to predict the most favorable reaction pathways.

Rate-Determining Steps and Reaction Orders

In an SN1 mechanism , the rate-determining step is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. This step is slow and is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is therefore dependent only on the concentration of the substrate, this compound.

Rate Law: Rate = k[this compound]

The formation of a carbocation adjacent to the pyridine ring would be stabilized by resonance, which could favor an SN1 pathway under appropriate conditions (e.g., in polar, protic solvents and with weakly basic nucleophiles).

In an SN2 mechanism , the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group at the same time as the bromide leaving group departs. This single step is the rate-determining step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Rate Law: Rate = k[this compound][Nucleophile]

SN2 reactions are favored by strong, unhindered nucleophiles and polar, aprotic solvents. Given that the bromomethyl group is a primary halide, an SN2 mechanism is generally expected to be a likely pathway for its substitution reactions.

Experimental determination of the reaction order by varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rates would be necessary to definitively establish the operative mechanism under specific conditions.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This hypothetical data illustrates a reaction that is first order in both the substrate and the nucleophile, consistent with an SN2 mechanism.

Spectroscopic Monitoring of Reaction Progress and Intermediates

The progress of nucleophilic substitution reactions involving this compound can be effectively monitored in real-time using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. magritek.comnih.gov These methods allow for the quantitative determination of reactant consumption and product formation, which is essential for kinetic analysis and the potential detection of reaction intermediates. magritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (1H NMR) is a particularly powerful tool for monitoring the reaction progress. rsc.orgresearchgate.net The benzylic protons of the bromomethyl group (-CH2Br) in the starting material, this compound, would exhibit a characteristic chemical shift. Upon substitution with a nucleophile (e.g., an alkoxide, -OR), this signal would decrease in intensity while a new signal corresponding to the protons of the newly formed methylene (B1212753) group (-CH2OR) would appear at a different chemical shift. By integrating these signals at various time points, the concentration of the reactant and product can be determined, allowing for the calculation of reaction rates and the determination of the rate law.

Table 2: Expected 1H NMR Chemical Shift Changes during Nucleophilic Substitution

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |

| This compound | -CH2Br | ~4.5 |

| 2-Bromo-3-chloro-5-(alkoxymethyl)pyridine | -CH2OR | ~4.3 |

| Pyridine Ring Protons | Aromatic C-H | ~7.5 - 8.5 |

Note: The exact chemical shifts are dependent on the solvent and the specific nucleophile used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In situ FTIR spectroscopy can also be employed to monitor the reaction by tracking changes in the vibrational frequencies of specific bonds. researchgate.netresearchgate.netacs.org The C-Br stretching vibration of the bromomethyl group in the starting material would have a characteristic absorption band in the fingerprint region of the IR spectrum. As the reaction proceeds, the intensity of this band would decrease. Concurrently, new absorption bands corresponding to the bonds formed between the methylene carbon and the nucleophile would appear. For instance, if the nucleophile is an amine, a C-N stretching band would emerge. This technique is particularly useful for tracking the disappearance of the starting material and the appearance of the product, providing qualitative and, with proper calibration, quantitative data on the reaction kinetics. rsc.org

The detection of reaction intermediates, such as the carbocation in a potential SN1 pathway, is more challenging due to their typically short lifetimes. However, under specific conditions (e.g., low temperatures), specialized spectroscopic techniques such as cryo-NMR or time-resolved spectroscopy might be able to provide evidence for their transient existence.

Derivatives and Advanced Functionalization of the 2 Bromo 5 Bromomethyl 3 Chloropyridine Scaffold

Design and Synthesis of Complex Heterocyclic Architectures

The strategic arrangement of reactive sites on the 2-bromo-5-(bromomethyl)-3-chloropyridine core makes it an ideal precursor for the synthesis of intricate heterocyclic systems. Through carefully designed reaction sequences, the scaffold can be elaborated into fused polycyclic structures and complex ligands for coordination chemistry.

The synthesis of fused bicyclic systems such as pyrrolopyridines (azaindoles) and pyrazolopyridines is a key application of functionalized pyridine (B92270) precursors. nih.govnih.gov The this compound scaffold can be utilized in both intramolecular and intermolecular strategies to construct these valuable heterocyclic cores.

One common approach involves an initial nucleophilic substitution at the highly reactive bromomethyl group, followed by a subsequent intramolecular cyclization that engages one of the ring halogens. For instance, reaction with a primary amine or a substituted hydrazine (B178648) can furnish an intermediate where the newly introduced nitrogen nucleophile is positioned to attack the C2-bromo position via an intramolecular Buchwald-Hartwig amination or a related C-N bond-forming reaction, leading to the formation of a pyrrolo[3,4-b]pyridine or pyrazolo[3,4-b]pyridine ring system, respectively. nih.govmdpi.com

Another strategy involves using the pyridine scaffold as an electrophile in reactions with pre-formed pyrazole (B372694) or pyrrole (B145914) rings. For example, N-deprotonated aminopyrazoles can react with the scaffold in multi-step sequences to build the pyridine portion onto the existing pyrazole ring, a method that has been explored for various pyrazolopyridine syntheses. nih.gov These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. rsc.orgnih.gov

Table 1: Representative Synthetic Approaches to Pyrido-Fused Systems

| Fused System | General Strategy | Key Reactions | Potential Reactants with Scaffold |

|---|---|---|---|

| Pyrrolo[3,4-b]pyridine | Intramolecular Cyclization | 1. SN2 with R-NH2 2. Intramolecular Buchwald-Hartwig Amination | Primary amines, Tosylamides |

| Pyrazolo[3,4-b]pyridine | Intramolecular Cyclization | 1. SN2 with R-NHNH2 2. Intramolecular C-N Coupling | Substituted hydrazines |

| Pyrazolo[1,5-a]pyrimidine | Tandem Cyclization/Halogenation | Michael Addition, Intramolecular Cyclization | Aminopyrazoles, Enaminones nih.govacs.org |

Poly-substituted bipyridines are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The 2-bromo position of the scaffold is an ideal handle for constructing bipyridine frameworks through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings. By reacting the scaffold with a pyridylboronic acid, pyridylzinc reagent, or pyridylstannane, a 2,2'-bipyridine (B1663995) core can be synthesized efficiently.

Once the bipyridine unit is formed, the remaining bromomethyl and chloro substituents serve as valuable points for further elaboration to create multidentate ligands. nih.govworktribe.com The bromomethyl group can be converted into a variety of coordinating arms through substitution with N, O, or S-based nucleophiles (e.g., pyrazoles, pyridines, thiols). nih.gov This approach allows for the modular synthesis of ligands with tailored steric and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry. ias.ac.inresearchgate.net

Table 2: Synthesis of Bipyridine Ligands and Subsequent Functionalization

| Reaction Step | Methodology | Catalyst/Reagent Example | Resulting Functionality |

|---|---|---|---|

| Bipyridine Formation | Suzuki-Miyaura Coupling | Pd(PPh3)4, Pyridine-2-boronic acid, Base | 5-(bromomethyl)-3-chloro-2,2'-bipyridine |

| Ligand Arm Installation | SN2 with N-nucleophile | Pyrazole, K2CO3 | Pyrazolyl-methyl coordinating arm |

| SN2 with O-nucleophile | Phenol (B47542), NaH | Phenoxy-methyl coordinating arm | |

| SN2 with S-nucleophile | Thiophenol, Et3N | Phenylthio-methyl coordinating arm |

Annulation, the construction of a new ring onto an existing one, can be effectively achieved using the bifunctional nature of the this compound scaffold. Ring-closing metathesis (RCM) and intramolecular C-H arylation are powerful strategies for forming cyclic structures. beilstein-journals.org

A typical annulation strategy might involve a two-step sequence. First, the bromomethyl group is used to tether a side chain containing a terminal alkene or an aryl group. For example, reaction with the sodium salt of an appropriate phenol or aniline (B41778) derivative could install this tether. In a second step, an intramolecular reaction, such as a Heck reaction or direct C-H arylation catalyzed by palladium, could be used to form a new C-C bond between the tether and the pyridine ring, resulting in a fused tricyclic system. beilstein-journals.org Tandem reactions, where an initial substitution is followed by a spontaneous or catalyzed cyclization, are also highly effective for building molecular complexity in a single pot. nih.govacs.org

Diversification through Strategic Chemical Transformations

Beyond the creation of complex ring systems, the scaffold is a platform for introducing a wide array of functional groups through selective chemical transformations. The distinct reactivity of the three halogenated positions is key to achieving controlled, stepwise diversification.

The introduction of nitrogen, oxygen, sulfur, and phosphorus functionalities can be achieved with high selectivity. The benzylic bromide of the 5-(bromomethyl) group is exceptionally reactive towards SN2 displacement. wikipedia.org It reacts readily with a vast range of heteroatom nucleophiles under mild conditions, often at room temperature, without affecting the less reactive halogens on the pyridine ring.

Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocyclic amines (e.g., imidazole, pyrazole) can be easily attached at the bromomethyl position.

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates react to form ethers and esters, respectively.

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, yielding thioethers.

Phosphorus Nucleophiles: Triphenylphosphine reacts to form a phosphonium (B103445) salt, a versatile intermediate for subsequent reactions like the Wittig reaction.

Functionalization at the C2-bromo and C3-chloro positions generally requires more forcing conditions, typically involving transition metal catalysis. Buchwald-Hartwig cross-coupling provides a reliable method for forming C-N and C-O bonds at these positions, allowing for the sequential introduction of different heteroatom groups after the initial modification of the bromomethyl side chain. Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly for the C2 position, where nucleophilic attack is facilitated by the electron-withdrawing nature of the ring nitrogen. youtube.comnih.gov

The formation of new carbon-carbon bonds is central to molecular diversification. The this compound scaffold offers multiple avenues for alkylation and arylation that go beyond simple direct coupling reactions.

The C2-bromo position is the most versatile site for traditional cross-coupling reactions. Suzuki, Sonogashira, Negishi, and Heck couplings can be employed to introduce a wide variety of aryl, heteroaryl, alkynyl, and alkyl groups, leveraging the higher reactivity of the C-Br bond over the C-Cl bond for selective functionalization.

More advanced strategies can provide access to substitution patterns that are difficult to achieve through other means. researchgate.net For instance, after an initial coupling reaction at the C2 position, the remaining C3-chloro atom could be targeted for functionalization. Furthermore, remote functionalization techniques could be employed after initial modifications. chemrxiv.orgnih.gov For example, the bromomethyl group could be converted into a different directing group to influence the regioselectivity of a subsequent C-H activation step. Alternatively, ring-opened intermediates, such as those derived from Zincke salts, could undergo regioselective arylation before recyclization to afford meta-substituted pyridine products, a strategy that offers a regiodivergent approach to pyridine biaryls. nih.govresearchgate.net

Table 3: Advanced C-C Bond Forming Reactions

| Reaction Type | Reactive Site | Typical Reagents | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Bromo | Arylboronic acid, Pd catalyst, Base | Highly reliable for C-C(aryl) bond formation. |

| Sonogashira Coupling | C2-Bromo | Terminal alkyne, Pd/Cu catalyst, Base | Introduces alkynyl functionalities. |

| Negishi Coupling | C2-Bromo or C3-Chloro | Organozinc reagent, Pd or Ni catalyst | Can functionalize less reactive C-Cl bond. chemrxiv.org |

| Regiodivergent Arylation | Pyridine Ring | Zincke intermediate, Pd catalyst or Diaryliodonium salt | Allows access to meta-substituted products. nih.gov |

Chemo- and Regioselective Late-Stage Functionalization

The structure of this compound presents a classic challenge in chemo- and regioselectivity. The three halogen sites—an sp²-hybridized C-Br bond, an sp²-hybridized C-Cl bond, and an sp³-hybridized C-Br bond—exhibit differential reactivity. It is well-established in organic synthesis that the benzylic-type bromomethyl group is highly susceptible to S(_N)2 reactions with a wide range of nucleophiles. nih.gov Concurrently, the 2-bromo position on the electron-deficient pyridine ring is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). nih.govresearchgate.net

Selective functionalization would likely proceed by first targeting the more labile bromomethyl group with nucleophiles at lower temperatures, leaving the aryl halides untouched. Subsequent derivatization of the C2-bromo position could be achieved under palladium catalysis, which typically requires more forcing conditions. znaturforsch.com The C3-chloro group is generally less reactive in such cross-coupling reactions than the C2-bromo group, allowing for a hierarchical functionalization strategy. However, specific experimental data, including reaction conditions and yields for the selective functionalization of this compound, are not available in the reviewed literature.

Table 1: Hypothetical Regioselective Reactions of this compound This table is based on established principles of organic reactivity, as direct experimental data for this compound is not available.

| Position | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| 5-(bromomethyl) | Nucleophilic Substitution | R-NH₂, R-OH, R-SH, NaN₃ | Amines, Ethers, Thioethers, Azides |

| 2-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted pyridines |

| 2-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridines |

Synthetic Utility in Advanced Materials Research Precursors

Monomers for Conductive Polymers and Organic Electronics

Pyridine-containing polymers are of significant interest in organic electronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. researchgate.netaip.orgrsc.org Molecules containing two or more halide sites, such as this compound, can theoretically serve as monomers for synthesizing conjugated polymers through step-growth polymerization methods like Suzuki or Stille coupling. acs.org The resulting poly(pyridine) derivatives could possess tunable electronic properties for applications in organic thin-film transistors (OTFTs) or as electron-transporting layers in other devices. researchgate.netbohrium.com The specific synthesis and characterization of conductive polymers derived from this compound have not been reported.

Building Blocks for Luminescent and Photovoltaic Materials

Pyridine derivatives are integral components of many advanced materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.orgrsc.org They often serve as core structures for electron-transporting materials (ETMs), hole-transporting materials (HTMs), or emissive dopants. acs.orgnih.gov The functionalization of the this compound scaffold with chromophoric or electronically active groups could yield novel materials. For instance, coupling reactions at the C2-bromo position with pyrene (B120774) or fluorene (B118485) moieties could produce blue-light emitting materials. acs.orgrsc.org The pyridine nitrogen also provides a coordination site for metal complexes, which are used in phosphorescent OLEDs (PhOLEDs). Despite this potential, no specific examples of luminescent or photovoltaic materials explicitly synthesized from this compound are found in the literature.

Precursors for Chemical Biology and Pharmaceutical Research Tool Compounds

Scaffolds for Investigating Chemical Space in Drug Discovery (Excluding Biological Activity Details)

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of substituents are placed to create a library of compounds for screening. guidechem.com Halogenated heterocyclic compounds are considered "privileged scaffolds" because they appear in numerous bioactive molecules. innospk.com The trifunctional nature of this compound makes it an excellent candidate for generating diverse molecular libraries. By systematically reacting each of the three halogen positions with different building blocks, a large and structurally diverse chemical space can be explored. nih.gov This allows for the synthesis of novel compound collections to be used in screening campaigns, purely from a structural diversity perspective.

Table 2: Potential for Chemical Space Expansion This table illustrates the theoretical diversification potential of the scaffold.

| Reactive Site | Number of Building Blocks (Example) | Resulting Structural Diversity |

|---|---|---|

| 5-(bromomethyl) | 100 diverse nucleophiles | 100 unique compounds |

| 2-Bromo | 100 diverse boronic acids | 100 unique compounds |

| 3-Chloro | 20 diverse nucleophiles/coupling partners | 20 unique compounds |

| Combinatorial | 100 x 100 x 20 | 200,000 potential unique structures |

Synthesis of Probes and Intermediates for Advanced Chemical Synthesis (Excluding Dosage/Administration/Clinical Data)

The compound serves as a versatile intermediate for constructing more complex molecular architectures. The bromomethyl group is a key functional handle for introducing the pyridine motif onto other molecules, such as in the synthesis of ligands or potential chemical probes. nih.gov Chemical probes are specialized molecules used to study biological systems; their synthesis often requires multi-step sequences where versatile building blocks are essential. researchgate.net For example, the bromomethyl group can be used to alkylate phenols, amines, or thiols on a larger molecule of interest, thereby attaching the 2-bromo-3-chloropyridyl moiety as a handle for subsequent, orthogonal chemical modifications via cross-coupling at the aryl halide positions. While the utility of similar halogenated pyridines as intermediates is well-documented, specific published syntheses of advanced probes or complex intermediates originating from this compound are not readily found. guidechem.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2-Bromo-5-(bromomethyl)-3-chloropyridine, a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be employed to assign all proton and carbon signals and to establish the connectivity and through-space relationships of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the bromomethyl protons.

The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, the H-6 proton would also be a doublet due to coupling with H-4. The bromomethyl protons (-CH₂Br) would present as a singlet, as there are no adjacent protons to couple with. The expected chemical shifts are influenced by the electronic effects of the bromo, chloro, and bromomethyl substituents on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are anticipated: five for the pyridine ring and one for the bromomethyl group. The chemical shifts of the ring carbons are influenced by the attached halogens and the bromomethyl group. The carbon bearing the bromine (C-2) and the carbon with the chlorine (C-3) are expected to be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.8 | - | d | ~2.0 |

| H-6 | ~8.4 | - | d | ~2.0 |

| -CH₂Br | ~4.6 | - | s | - |

| C-2 | - | ~142 | - | - |

| C-3 | - | ~135 | - | - |

| C-4 | - | ~140 | - | - |

| C-5 | - | ~130 | - | - |

| C-6 | - | ~150 | - | - |

| -CH₂Br | - | ~30 | - | - |

Note: The chemical shifts are estimated based on analogous structures and substituent effects. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-6 protons, confirming their scalar coupling and connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between H-4 and C-4, H-6 and C-6, and the bromomethyl protons with the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the bromomethyl protons to C-5 and C-4, and the H-4 proton to C-2, C-3, C-5, and C-6, which would be instrumental in confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show through-space correlations between the bromomethyl protons and the H-4 and H-6 protons, providing further confirmation of the geometry and substituent positions.

For a molecule like this compound, the primary source of conformational flexibility would be the rotation around the C-5 to bromomethyl carbon single bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, sharp signal for the two bromomethyl protons. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, could be employed to study this rotational barrier. At very low temperatures, it might be possible to slow this rotation sufficiently to observe distinct signals for the two diastereotopic bromomethyl protons, allowing for the calculation of the rotational energy barrier.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₆H₄Br₂ClN), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator of the presence and number of these halogen atoms.

Interactive Data Table: Predicted HRMS Isotopic Distribution

| Isotopologue | Relative Abundance (%) | Exact Mass (Da) |

| C₆H₄⁷⁹Br₂³⁵ClN | ~50 | 282.8428 |

| C₆H₄⁷⁹Br⁸¹Br³⁵ClN | 100 | 284.8407 |

| C₆H₄⁸¹Br₂³⁵ClN | ~50 | 286.8387 |

| C₆H₄⁷⁹Br₂³⁷ClN | ~16 | 284.8398 |

| C₆H₄⁷⁹Br⁸¹Br³⁷ClN | ~33 | 286.8378 |

| C₆H₄⁸¹Br₂³⁷ClN | ~16 | 288.8357 |

Note: The abundances are approximate and the exact masses are calculated based on the most common isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the halogen atoms and the bromomethyl group.

A plausible fragmentation pathway could initiate with the loss of a bromine radical from the bromomethyl group, leading to a stable benzylic-type carbocation. Subsequent fragmentations could involve the loss of the second bromine atom, the chlorine atom, or the cleavage of the pyridine ring itself. The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong corroborating evidence for the proposed structure.

Due to a lack of specific research data for the chemical compound "this compound" in the public domain, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be generated at this time.

Extensive searches for scholarly articles, spectroscopic data (IR, Raman, NMR), and crystallographic information specifically pertaining to "this compound" did not yield the necessary in-depth research findings required to populate the requested sections and subsections of the article outline. Scientific literature on closely related compounds exists, but per the instructions to focus solely on "this compound," this information cannot be used as a substitute.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis

A thorough review of scientific literature and spectral databases reveals a notable absence of specific research focused on the electronic spectroscopy of this compound. While studies on various substituted pyridines are common, providing a foundational understanding of how different functional groups influence the electronic structure and photophysical properties of the pyridine ring, dedicated analysis of this compound is not publicly available.

The electronic absorption and emission properties of a molecule are intrinsically linked to its electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For pyridine and its derivatives, the UV-Vis absorption spectra are typically characterized by π→π* and n→π* transitions. The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring.

In the case of this compound, one can anticipate the electronic spectrum to be influenced by the cumulative effects of the bromo, bromomethyl, and chloro substituents. Halogen atoms, such as bromine and chlorine, can exert both inductive (-I) and resonance (+R) effects. The strong electron-withdrawing inductive effect of halogens would be expected to stabilize the π orbitals, potentially leading to a blue shift (hypsochromic shift) of the π→π* transitions compared to unsubstituted pyridine. Conversely, the resonance effect, involving the donation of lone pair electrons from the halogens to the pyridine ring, could lead to a red shift (bathochromic shift). The net effect would depend on the interplay of these opposing influences.

The bromomethyl group at the 5-position introduces another layer of complexity. While the bromine atom of the bromomethyl group is not directly conjugated with the pyridine ring, it can influence the electronic properties through inductive effects and potential conformational orientations.

Fluorescence spectroscopy provides complementary information on the electronic structure and excited state dynamics. Typically, pyridine itself is weakly fluorescent. The introduction of heavy atoms like bromine is known to often quench fluorescence through enhanced intersystem crossing, a process that populates the triplet state from the excited singlet state. Therefore, it is plausible that this compound would exhibit weak to no fluorescence. However, without experimental data, this remains a theoretical projection.

To provide a comprehensive analysis of the electronic structure of this compound, experimental studies would be required. Such research would involve dissolving the compound in various solvents to record its UV-Vis absorption spectrum, identifying the absorption maxima (λmax), and calculating the corresponding molar absorptivity (ε). Subsequent fluorescence spectroscopy would determine the emission spectrum, quantum yield, and excited-state lifetime. This empirical data would be invaluable for understanding the photophysical properties of this specific molecule.

Due to the current lack of available research, the following data tables are presented as a template for what would be expected from an experimental investigation into the electronic spectroscopy of this compound. The values are placeholders and should not be considered actual experimental data.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) |

|---|---|---|---|---|

| Hexane | 220 | 8,500 | 275 | 1,200 |

| Ethanol | 225 | 8,700 | 280 | 1,350 |

Table 2: Hypothetical Fluorescence Data for this compound in Ethanol

| Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) |

|---|

Future research into the electronic spectroscopy of this compound would be instrumental in filling the current knowledge gap and providing a more complete picture of its chemical properties.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Bromomethyl 3 Chloropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Orbitals

No specific data is available.

Prediction of Reaction Pathways and Transition State Geometries

No specific data is available.

Calculation of Spectroscopic Parameters for Experimental Correlation

No specific data is available.

Molecular Dynamics Simulations and Conformational Analysis

Conformational Landscape Exploration

No specific data is available.

Intramolecular and Intermolecular Interactions

No specific data is available.

Future computational research on 2-bromo-5-(bromomethyl)-3-chloropyridine would be necessary to provide the specific data needed to populate these areas of study. Such research would offer valuable insights into the fundamental properties of this molecule and could guide its potential applications.

Structure-Reactivity and Structure-Property Relationship Studies of this compound

Computational chemistry provides powerful tools to investigate the intricate relationship between the molecular structure of this compound and its chemical behavior. Through theoretical modeling, it is possible to predict its reactivity and physical properties, offering insights that can guide synthetic applications and further research.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its reactivity. For this compound, QSRR models could be developed to predict its behavior in various chemical reactions by correlating its structural or quantum chemical descriptors with experimentally determined or computationally predicted reaction rates or equilibrium constants.

In a typical QSRR study for this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Density Functional Theory (DFT) is a common method for calculating quantum chemical descriptors that provide deep insights into the electronic properties of the molecule. ias.ac.intandfonline.com For instance, studies on substituted pyridines often use descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, charge distribution, and dipole moment to build QSRR models. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for QSRR Modeling of this compound

| Descriptor | Hypothetical Value | Significance in Reactivity |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. tandfonline.com |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.45 | Predicts the site for electrophilic attack on the ring. |

| Fukui Function f- on N | 0.12 | Quantifies the nucleophilicity of the nitrogen atom. researchgate.net |

A hypothetical QSRR model for the nucleophilic substitution at the bromomethyl group could be expressed by a linear equation:

log(k) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(qCH₂Br) + ...

Here, log(k) represents the logarithm of the reaction rate constant, β coefficients are determined through regression analysis, and the descriptors are values like HOMO/LUMO energies and the partial charge on the carbon of the bromomethyl group (qCH₂Br). Such models are invaluable for predicting the reactivity of new, related pyridine (B92270) derivatives without the need for extensive experimental work. researchgate.net

Theoretical Prediction of Chemical Transformations and Selectivity

Computational chemistry, particularly DFT, is instrumental in predicting the plausible chemical transformations of this compound and understanding the selectivity of its reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the reaction mechanism and predicting the most likely products. researchgate.net

Nucleophilic Substitution: The presence of a bromomethyl group suggests a high susceptibility to nucleophilic substitution reactions. Theoretical calculations could be employed to compare the activation energies for SN1 and SN2 pathways. Given the primary nature of the benzylic-like carbon, an SN2 mechanism is generally expected. Computational models can predict the reaction energy profile for the reaction with various nucleophiles.

Table 2: Hypothetical Calculated Activation Energies for SN2 Reactions at the Bromomethyl Group

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

| Hydroxide (OH⁻) | Water | 18.5 | Fast |

| Cyanide (CN⁻) | DMSO | 15.2 | Very Fast |

| Ammonia (NH₃) | Ethanol | 22.1 | Moderate |

| Acetate (B1210297) (CH₃COO⁻) | Acetic Acid | 20.8 | Moderate |

Electrophilic Aromatic Substitution: The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of three electron-withdrawing substituents (two halogens and a bromomethyl group) further deactivates the ring. Computational models can predict the most likely site for electrophilic attack by calculating the electron density at each carbon atom of the pyridine ring. The calculated Mulliken charges or the Fukui function for electrophilic attack (f+) would likely indicate that any electrophilic substitution, if it were to occur under harsh conditions, would preferentially happen at the C-4 position, which is the least deactivated site.

Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are potential sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. DFT calculations can predict the relative reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive (lower activation energy for oxidative addition) than the C-Cl bond in such reactions. Theoretical studies can model the entire catalytic cycle to predict the optimal catalyst and reaction conditions for selective functionalization at either the C-2 or C-3 position. acs.org

Table 3: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Major Product | Rationale |

| Suzuki Coupling | Phenylboronic Acid | 2-Phenyl-5-(bromomethyl)-3-chloropyridine | The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition to the Pd(0) catalyst. |

| Stille Coupling | (Tributylstannyl)benzene | 2-Phenyl-5-(bromomethyl)-3-chloropyridine | Similar to Suzuki coupling, preferential activation of the C-Br bond is expected. |

| Buchwald-Hartwig Amination | Aniline (B41778) | 2-Anilino-5-(bromomethyl)-3-chloropyridine | The higher reactivity of the C-Br bond dictates the initial site of amination. |

These theoretical predictions provide a framework for understanding and anticipating the chemical behavior of this compound, enabling chemists to design synthetic routes with greater precision and control over the reaction outcomes.

Future Research Directions and Emerging Opportunities for 2 Bromo 5 Bromomethyl 3 Chloropyridine

Development of Novel and Highly Efficient Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 2-bromo-5-(bromomethyl)-3-chloropyridine and its derivatives. Current synthetic strategies often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate yields.

Key areas for future investigation include:

Late-Stage Functionalization: Developing methods for the selective introduction of the bromo and bromomethyl groups at a late stage in a synthetic sequence would provide rapid access to a diverse range of analogues from common intermediates. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Greener Synthesis: The exploration of more environmentally benign methodologies, such as the use of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation, is a critical future direction.